3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]
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Overview
Description
1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL is a complex organic compound characterized by the presence of multiple piperidine rings and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL typically involves multi-step organic reactions. One common method includes the reaction of phenolic compounds with epichlorohydrin to form glycidyl ethers, followed by nucleophilic substitution with piperidine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride: Shares structural similarities but differs in functional groups.
Piperidine derivatives: Compounds like piperine and other piperidine-based molecules have similar core structures but different substituents.
Uniqueness
1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL stands out due to its unique combination of hydroxy and piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H36N2O4 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[3-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C22H36N2O4/c25-19(15-23-10-3-1-4-11-23)17-27-21-8-7-9-22(14-21)28-18-20(26)16-24-12-5-2-6-13-24/h7-9,14,19-20,25-26H,1-6,10-13,15-18H2 |
InChI Key |
FHFSLXLDKXBOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC(=CC=C2)OCC(CN3CCCCC3)O)O |
Origin of Product |
United States |
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